3-(Trifluoromethyl)pyrrolidine hydrochloride
Overview
Description
“3-(Trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the empirical formula C5H9ClF3N . It has a molecular weight of 175.58 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to our compound of interest, has been discussed in several papers . The major use of these derivatives is in the protection of crops from pests . There are three main methods for preparing these derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.FC(F)(F)C1CCNC1
. The InChI representation is InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H
. Chemical Reactions Analysis
There are several chemical reactions associated with “this compound”. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 175.58 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Properties
3-(Trifluoromethyl)pyrrolidine hydrochloride is involved in the synthesis of various novel compounds with significant properties. For instance, it is used in the synthesis of [60]fullerene pyrrolidines containing trifluoromethyl groups. These fulleropyrrolidines exhibit good fluorescence and electrochemical properties, making them potential candidates for photovoltaic conversion materials due to their suitable lowest unoccupied molecular orbital (LUMO) levels (Li, Yu, Fang, & Wei, 2012).
Catalytic Applications
Trifluoromethylated pyrrolidines have been synthesized using catalytic asymmetric 1,3-dipolar cycloaddition with high stereoselectivity. This process highlights the potential of this compound in catalytic applications, providing a pathway to synthesize complex molecules with specific stereochemical configurations (Li, Tong, Li, Tao, & Wang, 2011).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which can be derived from this compound, are utilized in the preparation of medicinal drugs and as organocatalysts. These compounds are synthesized through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Chemical Sensing Applications
This compound derivatives are also used in chemical sensing. For instance, a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate was synthesized for selective ratiometric and colorimetric chemosensing of Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Organic Synthesis
The compound is involved in various organic synthesis processes. For example, a trifluoromethylated azomethine ylide precursor, leading to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, highlights its utility in synthesizing diverse organic molecules (Tran, Meier, Harris, Browne, & Ley, 2012).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. The trifluoromethyl group and the pyridine moiety in similar compounds are known to contribute to their biological activities .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can influence various biochemical pathways in the agrochemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyrrolidine hydrochloride . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIUSFJVYYGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589970 | |
Record name | 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189485-03-7 | |
Record name | 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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